![molecular formula C12H21N B14370113 Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine CAS No. 90038-93-0](/img/structure/B14370113.png)
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a fused bicyclic system, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine typically involves a series of organic reactions. One common method is the domino ring-closure followed by a retro Diels-Alder protocol. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino reaction to form the desired bicyclic structure . The reaction conditions often include the use of microwave-induced heating to facilitate the retro Diels-Alder reaction, ensuring high yield and stereoselectivity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its antitumor effects might involve the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydro-1H-6,10-methanopyrrolo[1,2-a]azonine: A closely related compound with a slightly different structure.
6,9-Methano-1H-pyrrolo[1,2-a]azonine, decahydro-: Another similar compound with variations in the ring system.
Uniqueness
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine stands out due to its unique fused bicyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90038-93-0 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
6-azatricyclo[6.4.1.02,6]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-13-7-3-6-12(11)13/h10-12H,1-9H2 |
InChI-Schlüssel |
YUZPWAHRYGTJEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC(C1)CN3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
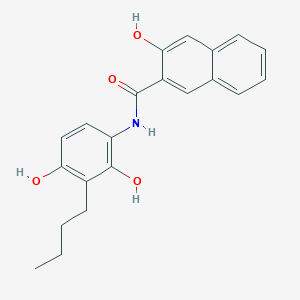

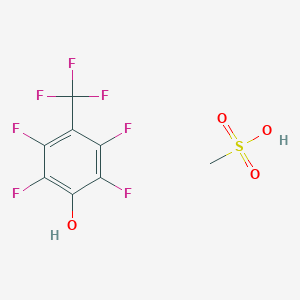

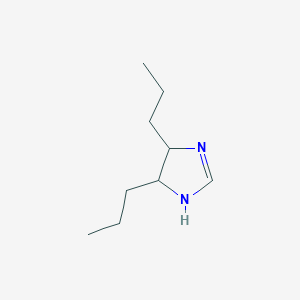
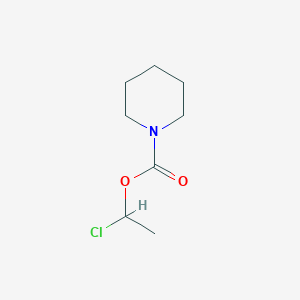
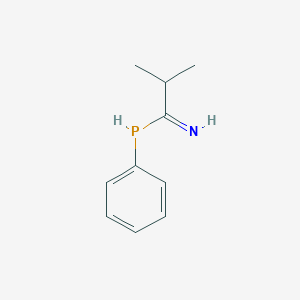
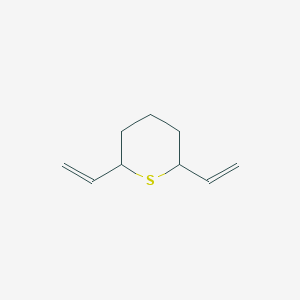
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
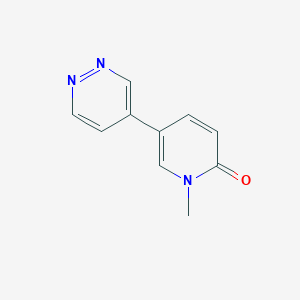
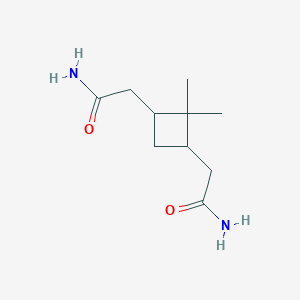
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
